molecular formula C15H20O3 B8277617 4-Benzyloxy-1-methyl-cyclohexanecarboxylic acid

4-Benzyloxy-1-methyl-cyclohexanecarboxylic acid

Cat. No. B8277617
M. Wt: 248.32 g/mol
InChI Key: UQKDAKMQEJIPNO-UHFFFAOYSA-N
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Patent
US08008298B2

Procedure details

To a solution of LDA (made by dropwise addition of nBuLi (2.38M, 13.45 ml, 32.01 mmol) to a −78° C. solution of diisopropyl amine (4.5 ml, 32.0 mmol), in THF (160 ml), in THF, at −78° C.), was added 4-benzyloxy-cyclohexanecarboxylic acid (3.75 g, 16.0 mmol) (Eur. Pat. Appl. (1984), 33 pp. EP 123238A2) dissolved in THF (24 ml). After complete addition, the reaction mixture was stirred at 50° C. for approximately 2 hours. The reaction mixture was cooled to room temperature and MeI (filtered through basic alumina) was added to the reaction mixture, dropwise. After stirring at room temperature for overnight, the reaction mixture was quenched with ice water containing ether, and the aqueous layers were collected. The organic layer was washed one time with water, and the aqueous layer was combined with previous aq. layers. The combined aqueous layers were acidified with 2N HCl (pH=1), and extracted four times with ether. The ether extracts were brined, dried over MgSO4, filtered, and concentrated giving 3.3 g (83%) of 4-benzyloxy-1-methyl-cyclohexanecarboxylic acid as an off white solid. M−H=247.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
13.45 mL
Type
reactant
Reaction Step One
Quantity
4.5 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
3.75 g
Type
reactant
Reaction Step Three
Name
Quantity
160 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
24 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Li+].[CH3:2]C([N-]C(C)C)C.[Li]CCCC.C(NC(C)C)(C)C.[CH2:21]([O:28][CH:29]1[CH2:34][CH2:33][CH:32]([C:35]([OH:37])=[O:36])[CH2:31][CH2:30]1)[C:22]1[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1.CI>C1COCC1>[CH2:21]([O:28][CH:29]1[CH2:30][CH2:31][C:32]([CH3:2])([C:35]([OH:37])=[O:36])[CH2:33][CH2:34]1)[C:22]1[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li+].CC(C)[N-]C(C)C
Name
Quantity
13.45 mL
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
4.5 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CI
Step Three
Name
Quantity
3.75 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1CCC(CC1)C(=O)O
Name
Quantity
160 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
24 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at 50° C. for approximately 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After complete addition
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
STIRRING
Type
STIRRING
Details
After stirring at room temperature for overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
the reaction mixture was quenched with ice water
ADDITION
Type
ADDITION
Details
containing ether
CUSTOM
Type
CUSTOM
Details
the aqueous layers were collected
WASH
Type
WASH
Details
The organic layer was washed one time with water
EXTRACTION
Type
EXTRACTION
Details
extracted four times with ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC1CCC(CC1)(C(=O)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.3 g
YIELD: PERCENTYIELD 83%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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